6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
The compound “6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method is described as simple, economical, and environmentally benign .Molecular Structure Analysis
The molecular formula of “6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is C17H17N5O3.Chemical Reactions Analysis
The reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone and their potential synthetic equivalents leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-ones .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Lipson et al. (2006) investigated the cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones, resulting in the formation of partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones, including 6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-one. The structural confirmation of these compounds was achieved through X-ray diffraction data (Lipson et al., 2006).
Chemical Transformation Studies
- Research by Al-Salahi and Geffken (2011) focused on the synthesis of a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid. This study explored the chemical transformations of the inherent lactam moiety in the targeted compound, allowing access to a variety of derivatives (Al-Salahi & Geffken, 2011).
Synthesis Under Solvent-Free Conditions
- Shaabani, Farhangi, and Rahmati (2006) synthesized tetraheterocyclic benzimidazo[1,2-a]quinazolin-4(1H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one, including 6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-one, under solvent-free conditions. This approach did not require any catalyst, showcasing an environmentally friendly and efficient synthesis method (Shaabani et al., 2006).
Synthesis with Aromatic Aldehydes and Cycloalkanones
- Another study by Lipson et al. (2007) again highlighted the three-component condensation of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones, forming compounds like 6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-one. This research adds to the understanding of the synthetic pathways and potential applications of these compounds (Lipson et al., 2007).
properties
IUPAC Name |
6,6-dimethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-17(2)7-11-14(13(23)8-17)15(21-16(20-11)18-9-19-21)10-5-3-4-6-12(10)22(24)25/h3-6,9,15H,7-8H2,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGGAYRQSYATN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
Citations
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